molecular formula C15H13N3O2S B5583583 N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B5583583
M. Wt: 299.3 g/mol
InChI Key: WDXLYBJDIRESOD-UHFFFAOYSA-N
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Description

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

Mechanism of Action

Target of Action

The compound N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide, which belongs to the 1,2,4-oxadiazole class of compounds, has been synthesized as an anti-infective agent . The primary targets of this compound are likely to be microbial organisms, including bacteria, viruses, and parasites . For instance, it has been suggested that the compound may target the cysteine protease cruzain in Trypanosoma cruzi .

Mode of Action

It has been suggested that the compound interacts with its targets, such as the cysteine protease cruzain, through molecular docking . This interaction could potentially inhibit the activity of the target, leading to cytotoxicity and anti-trypanosomal activity .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of the cysteine protease cruzain in Trypanosoma cruzi can disrupt the parasite’s life cycle, leading to its death . .

Result of Action

The result of the compound’s action is likely to be the inhibition of growth or killing of the targeted microbial organisms . This can lead to the resolution of the infection and improvement of symptoms in the infected individual.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the resistance mechanisms of the targeted organisms . Understanding these factors can help in optimizing the use of this compound as an anti-infective agent.

Biochemical Analysis

Biochemical Properties

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The 1,2,4-oxadiazole ring in the compound is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The compound’s hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen in the oxadiazole ring, allow it to form strong interactions with biomolecules .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cellular context. The compound has been shown to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form strong hydrogen bonds with biomolecules allows it to interact with various targets within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the compound has been found to be non-toxic to mice at a concentration of 100 mg/kg

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation within cells can be influenced by these interactions.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications

Chemical Reactions Analysis

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Properties

IUPAC Name

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10(16-14(19)12-8-5-9-21-12)15-17-13(18-20-15)11-6-3-2-4-7-11/h2-10H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXLYBJDIRESOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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